

Application Notes: Lanthanide-Based MOFs with H3NTB for Heterogeneous Catalysis

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Compound of Interest

Compound Name: *4,4',4"-Nitrilotribenzoic acid*

Cat. No.: B1425181

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Introduction

Lanthanide-based Metal-Organic Frameworks (Ln-MOFs) constructed with the tripodal ligand **4,4',4"-nitrilotribenzoic acid** (H3NTB) are emerging as a versatile class of crystalline porous materials with significant potential in heterogeneous catalysis.^{[1][2]} These materials are synthesized through solvothermal methods, incorporating various lanthanide ions (e.g., Sm, Eu, Gd, Tb, Dy, Ho, Er, Yb) into a robust three-dimensional framework.^[1] The resulting Ln-MOFs exhibit permanent porosity and high thermal stability.^[2]

A key feature of these Ln-H3NTB MOFs is their intrinsic bifunctional acid-base character.^{[1][3]} The coordinatively unsaturated lanthanide ions act as Lewis acid sites, while the nitrogen atom of the triphenylamine core of the H3NTB ligand provides a Lewis base site.^[1] This synergistic combination of acidic and basic functionalities within a single framework makes them highly effective catalysts for a range of organic transformations.^[3]

Catalytic Applications

Two prominent applications of Ln-H3NTB MOFs are in the cycloaddition of carbon dioxide (CO₂) with epoxides and the Knoevenagel condensation reaction.

- CO₂ Cycloaddition: The conversion of CO₂, a major greenhouse gas, into value-added chemicals is a critical area of green chemistry.^{[1][3]} Ln-H3NTB MOFs have demonstrated excellent catalytic activity in the cycloaddition of CO₂ to epoxides to form cyclic carbonates,

which are valuable industrial chemicals.^[1] The Lewis acidic lanthanide sites activate the epoxide, while the porous structure facilitates the diffusion of CO₂.^{[1][4]}

- Knoevenagel Condensation: The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Ln-H₃NTB MOFs, particularly those containing terbium (Tb), have shown exceptional activity in catalyzing the condensation of benzaldehyde derivatives with active methylene compounds like malononitrile, with yields up to 99%.^[2] These reactions can also be performed in a one-pot cascade manner, for instance, involving deacetalization followed by Knoevenagel condensation.^[1]

The catalytic performance of these MOFs is influenced by the specific lanthanide ion incorporated, with Tb- and Yb-based MOFs often exhibiting the highest activities.^[1] This highlights the tunability of the catalytic properties by varying the metal center.^[1] The heterogeneous nature of these catalysts allows for easy separation from the reaction mixture and potential for recycling.

Experimental Protocols

1. Synthesis of Ln-H₃NTB MOFs (Representative Protocol for 1-Ln Series)

This protocol describes a general solvothermal synthesis for a series of isostructural lanthanide MOFs (1-Ln, where Ln = Sm, Eu, Gd, Tb, Dy, Ho, Er, Yb).^[1]

Materials:

- Lanthanide(III) nitrate hexahydrate (Ln(NO₃)₃·6H₂O)
- **4,4',4"-nitrilotribenzoic acid (H₃NTB)**
- N-Methyl-2-pyrrolidone (NMP)
- Hydrochloric acid (HCl, concentrated)
- Dimethylformamide (DMF)
- Methanol

Procedure:

- In a 20 mL Teflon-lined stainless-steel autoclave, dissolve 0.1 mmol of the respective lanthanide(III) nitrate hexahydrate and 0.1 mmol of H3NTB in a solvent mixture of 8 mL of NMP and 0.5 mL of concentrated HCl.
- Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
- After cooling to room temperature, the resulting crystalline product is collected by filtration.
- Wash the crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL).
- Dry the product in a vacuum oven at 80 °C overnight.

2. Activation of Ln-H3NTB MOFs

Activation is a crucial step to remove guest solvent molecules from the pores of the MOF, making the active sites accessible to reactants.[\[5\]](#)[\[6\]](#)

Procedure:

- Place the as-synthesized Ln-H3NTB MOF in a vacuum oven.
- Heat the sample to 150 °C under a dynamic vacuum.
- Maintain these conditions for 12 hours to ensure complete removal of solvent molecules.
- Cool the activated MOF to room temperature under vacuum before use.

3. Catalytic Cycloaddition of CO₂ with Epoxides

This protocol details the cycloaddition of CO₂ with epichlorohydrin as a model reaction.[\[1\]](#)

Materials:

- Activated Ln-H3NTB MOF (e.g., 1-Yb)
- Epichlorohydrin
- Tetrabutylammonium bromide (TBAB) or n-Bu₄NBr (cocatalyst)

- Carbon dioxide (balloon or cylinder)

Procedure:

- To a Schlenk tube, add the activated Ln-H3NTB MOF (0.02 mmol based on Ln metal sites; 0.5 mol%).
- Add epichlorohydrin (4 mmol) and the cocatalyst n-Bu4NBr (0.2 mmol; 5 mol%).
- Purge the tube with CO₂ and then maintain a CO₂ atmosphere (1 atm, balloon).
- Stir the reaction mixture at room temperature for 36 hours.
- After the reaction, centrifuge the mixture to separate the catalyst.
- Analyze the supernatant by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the product yield.

4. Catalytic Knoevenagel Condensation

This protocol describes a one-pot cascade deacetalization–Knoevenagel condensation.[\[1\]](#)

Materials:

- Activated Ln-H3NTB MOF (e.g., 1-Tb)
- Benzaldehyde dimethyl acetal (BD)
- Malononitrile (MA)
- Water

Procedure:

- In a reaction vial, combine the activated Ln-H3NTB MOF (0.5 mol%), benzaldehyde dimethyl acetal (1 mmol), malononitrile (2 mmol), and water (3 mmol).
- Seal the vial and heat the mixture at 60 °C with stirring for 6 hours under a nitrogen atmosphere.

- After cooling, separate the catalyst by centrifugation.
- Analyze the product yield in the supernatant using GC or NMR.

Data Presentation

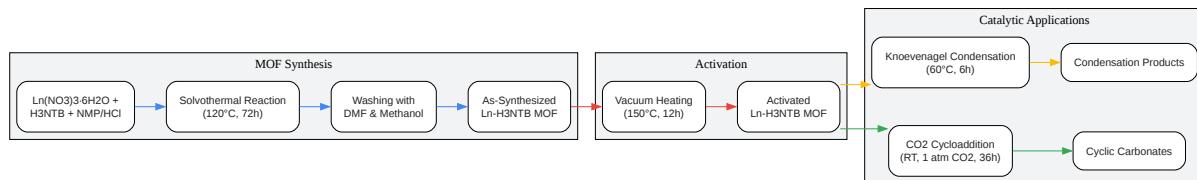
Table 1: Physicochemical Properties of Selected Ln-H3NTB MOFs

MOF ID	Lanthanide Ion	BET Surface Area (m ² /g)
1-La	La	136.1[2]
1-Pr	Pr	120.5[2]
1-Eu	Eu	262.6[2]
1-Tb	Tb	273.0[2]
1-Dy	Dy	224.9[2]

Table 2: Catalytic Performance of Ln-H3NTB MOFs

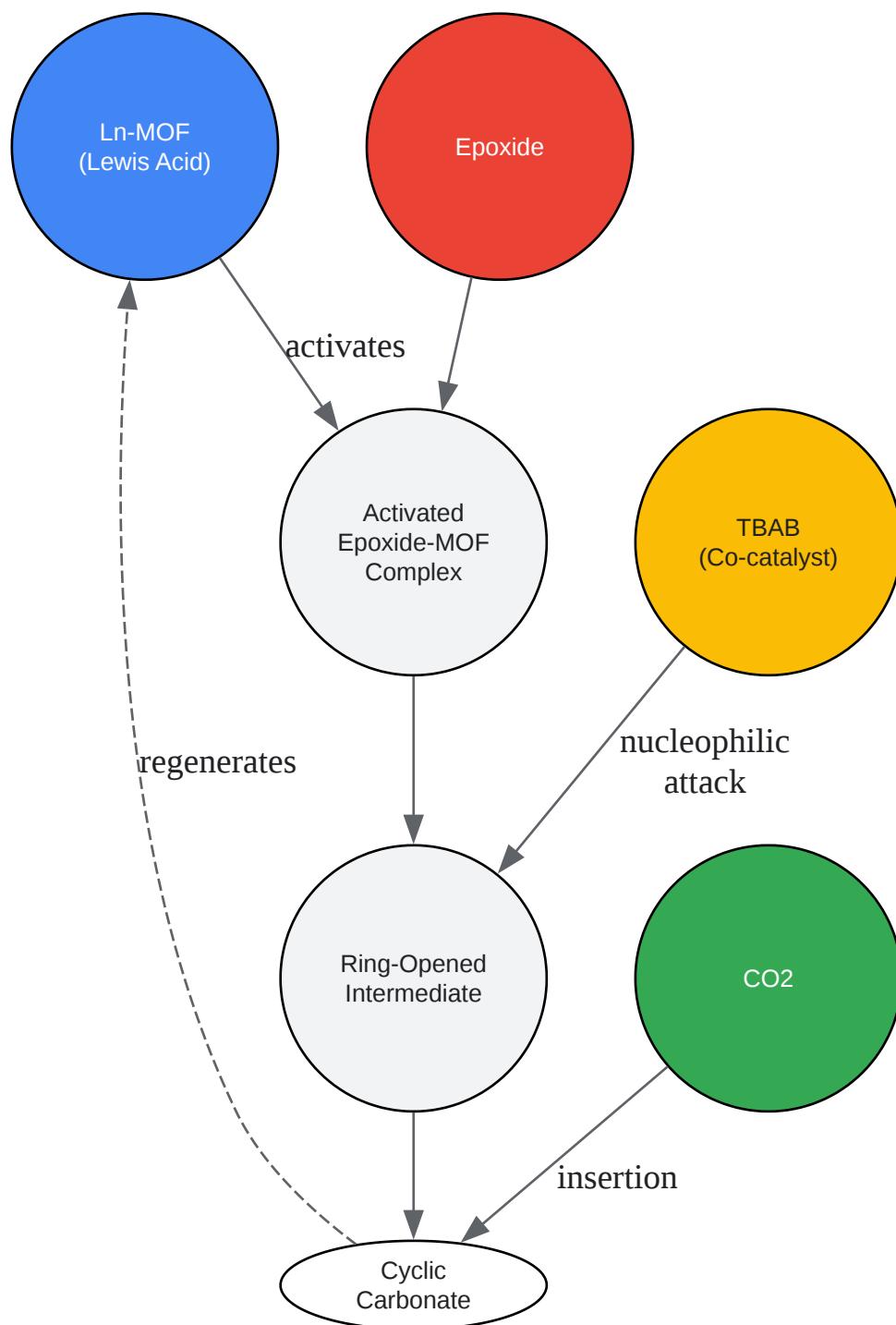
Catalyst	Reaction	Substrate	Product Yield (%)	Reaction Conditions
1-Tb	Knoevenagel Condensation	Benzaldehyde & Malononitrile	up to 99[2]	Solvent-free
1-Tb	Deacetalization-Knoevenagel	Benzaldehyde dimethyl acetal & Malononitrile	98[2]	60 °C, 6 h
1-Yb	Deacetalization-Knoevenagel	Benzaldehyde dimethyl acetal & Malononitrile	High	60 °C, 6 h[1]
2-Tb	CO ₂ Cycloaddition	Epichlorohydrin	up to 97[2]	Not specified
2-Tb	CO ₂ Cycloaddition	Propylene Oxide	up to 96[2]	Not specified

Visualizations



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Caption: Workflow for the synthesis, activation, and catalytic application of Ln-H3NTB MOFs.



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